Isoquinoline-3-carboxylic Acid Hydrate

Catalog No.
S1899573
CAS No.
207399-25-5
M.F
C10H6NO2-
M. Wt
172.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinoline-3-carboxylic Acid Hydrate

CAS Number

207399-25-5

Product Name

Isoquinoline-3-carboxylic Acid Hydrate

IUPAC Name

isoquinoline-3-carboxylate

Molecular Formula

C10H6NO2-

Molecular Weight

172.16 g/mol

InChI

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)/p-1

InChI Key

KVMMIDQDXZOPAB-UHFFFAOYSA-M

SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)O.O

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)[O-]

Isoquinoline-3-carboxylic acid hydrate is a chemical compound with the molecular formula C10H7NO2C_{10}H_{7}NO_{2} and a molecular weight of 173.17 g/mol. It is classified under the category of isoquinoline derivatives and is recognized for its unique structural properties, which include a carboxylic acid group attached to an isoquinoline ring system. This compound appears as a white to pale yellow crystalline powder and has a melting point ranging from 163 °C to 169 °C . The compound is known by several synonyms, including 3-isoquinolinecarboxylic acid hydrate and isoquinoline-3-carboxylic acid monohydrate .

Organic Synthesis:

Isoquinoline-3-carboxylic acid hydrate serves as a valuable building block for the synthesis of complex organic molecules, particularly those belonging to the alkaloid class. Alkaloids are a diverse group of nitrogen-containing natural products with various biological activities. Studies have shown the utility of isoquinoline-3-carboxylic acid hydrate in synthesizing specific alkaloids like papaverine and noscapine, which possess analgesic and antitussive properties [].

Medicinal Chemistry:

The isoquinoline core structure is present in numerous therapeutically important alkaloids. Research explores the potential of isoquinoline-3-carboxylic acid hydrate as a starting material for developing new drugs with specific biological targets. For instance, some studies investigate its application in synthesizing derivatives that target neurodegenerative diseases [].

Material Science:

The unique properties of isoquinoline-3-carboxylic acid hydrate make it a potential candidate for material science applications. Its ability to form hydrogen bonds and its aromatic character are of particular interest. Some research explores its use in the development of new materials with specific functionalities, such as organic conductors or luminescent materials [].

Typical of carboxylic acids and isoquinolines. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases to form salts.
  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: Isoquinoline derivatives can undergo reduction reactions, potentially converting the isoquinoline moiety into dihydroisoquinolines.

These reactions are fundamental in organic synthesis, allowing for the derivation of various functionalized compounds from isoquinoline-3-carboxylic acid hydrate.

Isoquinoline-3-carboxylic acid hydrate exhibits notable biological activities, particularly in pharmacology and medicinal chemistry. Research indicates that it may possess:

  • Antimicrobial Properties: Some studies suggest that isoquinoline derivatives can inhibit the growth of bacteria and fungi.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
  • Potential Anti-cancer Effects: Isoquinoline derivatives have been investigated for their potential in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth.

These biological activities make isoquinoline-3-carboxylic acid hydrate a subject of interest in drug development and therapeutic research.

Isoquinoline-3-carboxylic acid hydrate can be synthesized through several methods:

  • Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can occur under acidic conditions to form the isoquinoline ring followed by carboxylation.
  • Carboxylation of Isoquinolines: Isoquinolines can be directly carboxylated using carbon dioxide in the presence of bases or catalysts.
  • Hydration Processes: The formation of the hydrate can be achieved by dissolving the anhydrous form in water under controlled conditions.

These synthetic routes are essential for producing isoquinoline-3-carboxylic acid hydrate for research and industrial applications.

Isoquinoline-3-carboxylic acid hydrate finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly in developing anti-cancer and antimicrobial agents.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry for creating complex molecules.
  • Material Science: Investigated for its potential use in developing new materials due to its unique structural properties.

Studies on the interactions of isoquinoline-3-carboxylic acid hydrate with biological systems have revealed insights into its pharmacokinetics and mechanisms of action. These include:

  • Drug-Receptor Interactions: Investigations into how this compound interacts with specific receptors or enzymes involved in disease pathways.
  • Toxicological Assessments: Evaluating the safety profile and potential side effects associated with its biological activity.

Such studies are crucial for understanding how isoquinoline-3-carboxylic acid hydrate can be effectively utilized in therapeutic contexts.

Isoquinoline-3-carboxylic acid hydrate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
Isoquinoline-1-carboxylic acid486-73-70.87Different position of carboxyl group
Methyl isoquinoline-3-carboxylate27104-73-00.90Methyl ester derivative
6-Bromoisoquinoline-3-carboxylic acid1416713-22-80.83Bromine substitution on the ring
Isoquinoline119-65-30.75Parent structure without carboxyl group

Isoquinoline-3-carboxylic acid hydrate stands out due to its specific functional groups that confer distinct biological activities and chemical reactivity compared to these related compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

172.039853434 g/mol

Monoisotopic Mass

172.039853434 g/mol

Heavy Atom Count

13

Wikipedia

Isoquinoline-3-carboxylic acid hydrate

Dates

Modify: 2023-08-16

Explore Compound Types